Peroxide, bis(3,5-dichlorobenzoyl)

Catalog No.
S14217342
CAS No.
92167-17-4
M.F
C14H6Cl4O4
M. Wt
380.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Peroxide, bis(3,5-dichlorobenzoyl)

CAS Number

92167-17-4

Product Name

Peroxide, bis(3,5-dichlorobenzoyl)

IUPAC Name

(3,5-dichlorobenzoyl) 3,5-dichlorobenzenecarboperoxoate

Molecular Formula

C14H6Cl4O4

Molecular Weight

380.0 g/mol

InChI

InChI=1S/C14H6Cl4O4/c15-9-1-7(2-10(16)5-9)13(19)21-22-14(20)8-3-11(17)6-12(18)4-8/h1-6H

InChI Key

DBZUJSZLTDZRCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=CC(=CC(=C2)Cl)Cl

Peroxide, bis(3,5-dichlorobenzoyl) is an organic peroxide characterized by its two 3,5-dichlorobenzoyl groups linked by a peroxide bond. This compound is notable for its ability to generate free radicals upon thermal decomposition, making it a potent initiator for polymerization reactions. It typically appears as a white crystalline solid that is insoluble in water but soluble in various organic solvents. The unique structure of this compound contributes to its reactivity and utility in industrial applications, particularly in the synthesis of polymers and cross-linking agents.

The primary chemical reaction involving peroxide, bis(3,5-dichlorobenzoyl) is the homolytic cleavage of the peroxide bond. This process generates two 3,5-dichlorobenzoyl radicals, which can further decompose to produce dichlorobenzene and carbon dioxide. The radicals formed are crucial for initiating polymerization reactions with vinyl monomers, leading to the formation of complex polymer structures. Additionally, the compound can undergo decomposition reactions when exposed to heat or light, releasing reactive species that can participate in further chemical transformations .

The synthesis of peroxide, bis(3,5-dichlorobenzoyl) typically involves the reaction of 3,5-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The general procedure includes:

  • Dissolving 3,5-dichlorobenzoyl chloride in an organic solvent (e.g., toluene).
  • Gradually adding hydrogen peroxide while maintaining a low temperature.
  • Adding a base to neutralize any hydrochloric acid produced during the reaction.
  • Stirring the mixture for several hours to ensure complete reaction.
  • Filtering and washing the precipitated product with cold water.
  • Drying under reduced pressure to obtain pure peroxide, bis(3,5-dichlorobenzoyl).

Peroxide, bis(3,5-dichlorobenzoyl) finds extensive use in various industrial applications:

  • Polymerization Initiator: It serves as a radical initiator in the production of polymers and rubber materials.
  • Cross-linking Agent: The compound is utilized to enhance the mechanical properties of silicone rubbers by promoting cross-linking at low temperatures.
  • Chemical Synthesis: Its ability to generate free radicals makes it valuable in synthetic organic chemistry for creating complex molecular structures.

Studies exploring the interactions of peroxide, bis(3,5-dichlorobenzoyl) with other chemical species indicate its role as an oxidizing agent. The free radicals generated during decomposition can react with various substrates, facilitating polymerization or oxidation processes. Interaction studies also highlight its potential hazards due to explosive decomposition under certain conditions (e.g., heat or shock), necessitating careful handling and storage .

Several compounds exhibit structural similarities or functional properties to peroxide, bis(3,5-dichlorobenzoyl). Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
Benzoyl PeroxideContains benzoyl groupsCommonly used in acne treatment; less hazardous
Bis(2,4-dichlorobenzoyl) PeroxideContains dichlorobenzoyl groupsKnown for low-temperature curing applications
Di-tert-butyl PeroxideContains peroxide bondMore stable; used as a radical initiator
Cumene HydroperoxideContains hydroperoxide groupUsed in organic synthesis; less reactive

What distinguishes peroxide, bis(3,5-dichlorobenzoyl) from these compounds is its specific chlorinated structure that enhances its reactivity and application scope in specialized industrial processes. Its ability to generate multiple free radicals makes it particularly valuable for complex polymerization reactions.

XLogP3

6

Hydrogen Bond Acceptor Count

4

Exact Mass

379.899069 g/mol

Monoisotopic Mass

377.902019 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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